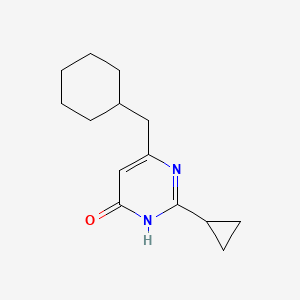
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol
Descripción general
Descripción
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifolate Activity
Research on similar compounds to 6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol has identified potential applications in the realm of antifolate activity. Studies involving new 2,4-diamino-6-methylpyrimidines have shown these compounds to be competitive inhibitors of dihydrofolate reductase, a key enzyme in folate metabolism, suggesting their utility in inhibiting the growth of mammalian cells in culture through the inhibition of this enzyme. This activity points to the potential use of such compounds in the development of antifolate drugs for cancer therapy or as antimicrobial agents (I. Kavai et al., 1975).
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Further research has explored the synthesis of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine derivatives, utilizing compounds like 6-amino-2-mercaptopyrimidin-4-ol as precursors. These derivatives have been evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation, highlighting their potential in cancer research and therapy. Structure-activity relationship studies have identified compounds with significant inhibitory potency, which could serve as leads in the development of novel anticancer agents (F. Marchetti et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for anti-cancer therapies .
Mode of Action
These compounds typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Inhibition of these kinases can halt the cell cycle, preventing cell division and potentially leading to cell death .
Result of Action
If it acts as a kinase inhibitor, it could potentially lead to cell cycle arrest and cell death, particularly in cancer cells with overactive cyclin-dependent kinases .
Análisis Bioquímico
Biochemical Properties
6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . The compound binds to the hydrophobic pocket of the enzyme, interacting with residues such as Lys101, Val106, Leu234, and His235 . These interactions are primarily hydrophobic and van der Waals forces, which stabilize the binding and inhibit the enzyme’s activity.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to have low cytotoxicity to cell lines and peripheral blood mononuclear cells, with a cytotoxic concentration (CC50) greater than 1 mM . The compound influences cell function by inhibiting HIV-1 replication, thereby affecting cell signaling pathways and gene expression related to viral replication. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic pocket of HIV-1 reverse transcriptase, inhibiting its activity and preventing viral replication . This inhibition is achieved through non-competitive binding, where the compound does not compete with the natural substrate but binds to a different site on the enzyme. This binding leads to conformational changes in the enzyme, rendering it inactive.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability in various conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound maintains its inhibitory effects on HIV-1 reverse transcriptase, with no significant loss of activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent anti-HIV-1 activity at nanomolar concentrations, with effective concentration (EC50) values ranging from 2.40 to 41.8 nM . At higher doses, the compound has demonstrated low toxicity, with no significant adverse effects observed in animal models. It is essential to determine the threshold effects and potential toxicities at even higher doses to ensure safe therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of HIV-1 reverse transcriptase affects the metabolic pathways related to viral replication and cellular energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation. Understanding these interactions is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is expected to localize in specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with its target enzymes and proteins Post-translational modifications and targeting signals may direct the compound to these compartments, ensuring its proper function
Propiedades
IUPAC Name |
4-(cyclohexylmethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-13-9-12(8-10-4-2-1-3-5-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYQVGWFGMQTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


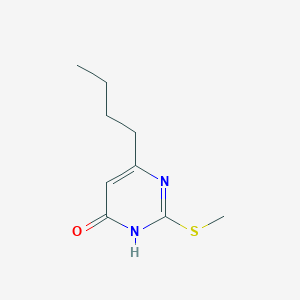
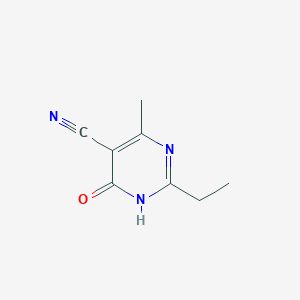
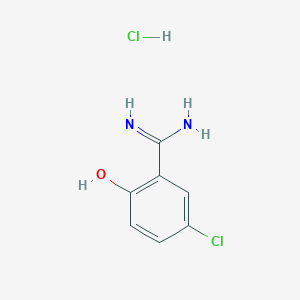
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)
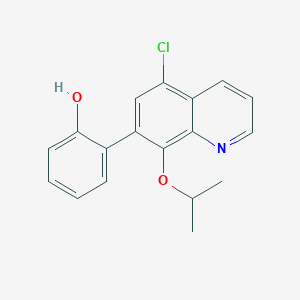
![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)
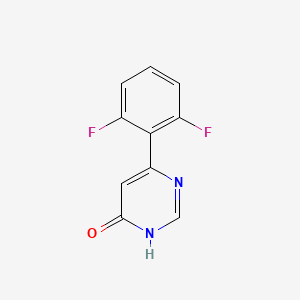

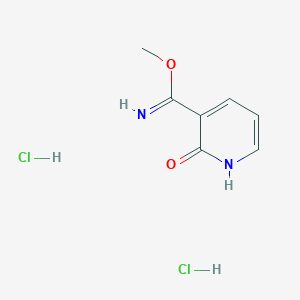

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)
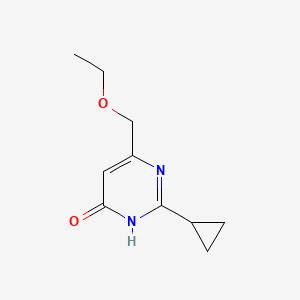
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
